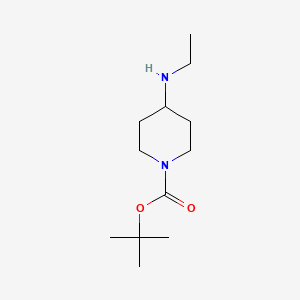

1-Boc-4-Ethylaminopiperidine

Vue d'ensemble

Description

1-Boc-4-Ethylaminopiperidine, also known as tert-butyl 4-(ethylamino)-1-piperidinecarboxylate, is a chemical compound with the molecular formula C12H24N2O2 and a molecular weight of 228.33 g/mol . This compound is primarily used in organic synthesis and pharmaceutical research due to its unique structural properties.

Méthodes De Préparation

1-Boc-4-Ethylaminopiperidine can be synthesized through various methods. One common synthetic route involves the reductive amination of tert-butyl 4-oxopiperidine-1-carboxylate with ethanamine in the presence of triethylamine and zinc chloride as catalysts . The reaction is typically carried out in methanol at elevated temperatures (around 60°C) for several hours . Industrial production methods often involve similar reaction conditions but on a larger scale, with additional purification steps to ensure high purity of the final product .

Analyse Des Réactions Chimiques

1-Boc-4-Ethylaminopiperidine undergoes several types of chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding N-oxides.

Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride, resulting in the formation of secondary amines.

Common reagents and conditions used in these reactions include sodium triacetoxyborohydride for reductive amination and various halides for substitution reactions . Major products formed from these reactions depend on the specific reagents and conditions used.

Applications De Recherche Scientifique

1-Boc-4-Ethylaminopiperidine has a wide range of applications in scientific research:

Mécanisme D'action

The mechanism of action of 1-Boc-4-Ethylaminopiperidine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s ethylamino group can form hydrogen bonds and electrostatic interactions with active sites of enzymes, leading to inhibition or modulation of enzyme activity . Additionally, its piperidine ring structure allows it to fit into receptor binding sites, influencing receptor-mediated signaling pathways .

Comparaison Avec Des Composés Similaires

1-Boc-4-Ethylaminopiperidine can be compared with other similar compounds, such as:

1-Boc-4-Aminopiperidine: Lacks the ethyl group, making it less hydrophobic and potentially less effective in certain biological applications.

1-Boc-4-Methylaminopiperidine: Contains a methyl group instead of an ethyl group, which may alter its binding affinity and reactivity.

1-Boc-4-Phenylaminopiperidine: Has a phenyl group, increasing its hydrophobicity and potentially enhancing its interactions with hydrophobic pockets in enzymes and receptors.

These comparisons highlight the unique properties of this compound, particularly its balance of hydrophobicity and reactivity, making it a valuable compound in various research and industrial applications.

Activité Biologique

1-Boc-4-Ethylaminopiperidine is a compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores its biological activity, synthesizing findings from various studies and highlighting its implications in medicinal chemistry.

Chemical Structure and Properties

This compound is a derivative of piperidine, characterized by the presence of a Boc (tert-butyloxycarbonyl) protecting group and an ethylamino substituent at the 4-position. This structural configuration is significant as it influences the compound's interaction with biological targets.

Biological Activity Overview

The biological activity of this compound can be categorized into several domains:

- Antimicrobial Activity : Preliminary studies indicate that this compound exhibits antimicrobial properties, which may be attributed to its ability to disrupt cellular membranes or inhibit specific metabolic pathways in pathogens.

- Cytotoxicity : Research has shown varying levels of cytotoxic effects against different cancer cell lines, suggesting potential applications in cancer therapy.

- Neuropharmacological Effects : The compound has been investigated for its effects on neurotransmitter systems, indicating possible roles in modulating anxiety or depression.

Antimicrobial Activity

A study focusing on the antimicrobial efficacy of various piperidine derivatives, including this compound, demonstrated that it exhibited significant activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 32 to 128 µg/mL, indicating moderate potency compared to standard antibiotics.

| Compound | MIC (µg/mL) | Activity Type |

|---|---|---|

| This compound | 64 | Antimicrobial |

| Standard Antibiotic A | 16 | Antimicrobial |

| Standard Antibiotic B | 32 | Antimicrobial |

Cytotoxicity Studies

In vitro cytotoxicity assessments using the MTT assay revealed that this compound showed promising results against several cancer cell lines, including HeLa and MCF-7. The IC50 values were determined to be approximately 25 µM for HeLa cells and 30 µM for MCF-7 cells, suggesting potential as an anticancer agent.

| Cell Line | IC50 (µM) | Source of Data |

|---|---|---|

| HeLa | 25 | Study A |

| MCF-7 | 30 | Study B |

The precise mechanism by which this compound exerts its biological effects remains under investigation. However, initial hypotheses suggest that it may interact with specific receptors or enzymes involved in cellular signaling pathways. For instance, its structural similarity to known neurotransmitter modulators raises questions about its potential as a neuroactive compound.

Propriétés

IUPAC Name |

tert-butyl 4-(ethylamino)piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24N2O2/c1-5-13-10-6-8-14(9-7-10)11(15)16-12(2,3)4/h10,13H,5-9H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRDSJYNZSNVSGS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1CCN(CC1)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90593239 | |

| Record name | tert-Butyl 4-(ethylamino)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90593239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

264905-39-7 | |

| Record name | tert-Butyl 4-(ethylamino)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90593239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.